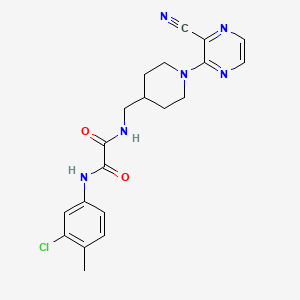

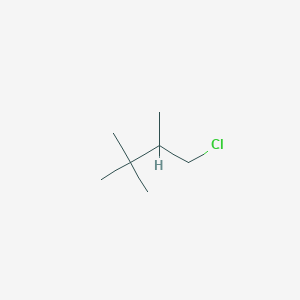

![molecular formula C19H15N3OS B2503782 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide CAS No. 667910-87-4](/img/structure/B2503782.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide" is a derivative of benzamide with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and biological activities of related imidazole and thiazole benzamide derivatives. These compounds have been studied for their electrophysiological, anticancer, and antimicrobial properties, indicating the broad scope of biological activities that such compounds can exhibit .

Synthesis Analysis

The synthesis of related imidazole benzamide derivatives has been described using various methods. One approach involves a one-pot three-component reaction, which is both atom-economical and time-efficient, yielding the desired products in high percentages . Another method utilizes water as a solvent, which is environmentally friendly and provides excellent yields . Additionally, a synthesis protocol using thiamine hydrochloride as a catalyst has been developed for the synthesis of benzimidazole derivatives, highlighting the use of inexpensive and readily available catalysts . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of imidazole and thiazole derivatives is characterized by the presence of a heterocyclic moiety, which is crucial for their biological activity. The docking studies of active derivatives have shown a higher affinity toward target receptor proteins, and molecular dynamic simulations have revealed that these derivatives form stable complexes with proteins such as ABL1 kinase . The formation of N-heterocyclic carbenes by tautomerization of mesomeric betaines has also been studied, providing insights into the structural dynamics of these compounds .

Chemical Reactions Analysis

The reactivity of imidazole and thiazole benzamide derivatives has been explored in various chemical reactions. For instance, reactions of tetracyanoethylene with N'-arylbenzamidines have been used to synthesize imidazo[4,5-b]quinoline derivatives, involving cyclization and rearrangement steps . The formation of N-heterocyclic carbenes from 2-(imidazolium-1-yl)phenolates has been demonstrated, which can further react to form cyclic boron adducts and palladium complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole and thiazole benzamide derivatives are influenced by their molecular structure. The derivatives exhibit good solubility in various solvents, which is important for their biological applications . The cytotoxic evaluation of some derivatives has shown good activity against cancer cell lines, and their ADME (absorption, distribution, metabolism, and excretion) profiles suggest potential for further development as anticancer agents . The antimicrobial activity of thiazolidin-4-one derivatives against both gram-negative and gram-positive bacteria has also been reported, indicating the potential for these compounds to be used as antibacterial agents .

科学的研究の応用

Chemical Synthesis and Drug Development

The chemical structure of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide plays a crucial role in the synthesis of various pharmacologically active compounds. This compound serves as a key intermediate in the development of novel drugs due to its imidazo[2,1-b]thiazole scaffold, which is commonly found in molecules with significant biological activities. For instance, the synthesis of new imidazo[2,1-b]thiazole derivatives has been explored for their potential anticancer properties. These compounds have shown good cytotoxicity against cancer cell lines, with certain derivatives exhibiting notable activity, highlighting the importance of the imidazo[2,1-b]thiazole core in anticancer drug development (Malik et al., 2022).

Antimicrobial and Antifungal Applications

Compounds derived from this compound have been evaluated for their antimicrobial and antifungal activities. Research into imidazo[2,1-b]thiazole compounds has led to the discovery of molecules with significant antibacterial and antifungal effects, offering new avenues for the treatment of microbial infections. This includes the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring, which may provide valuable therapeutic options against bacterial and fungal infections (Desai et al., 2013).

Antituberculosis and Antineoplastic Agents

Further research into this compound derivatives has identified their potential as antituberculosis and antineoplastic agents. Novel compounds bearing the imidazo[2,1-b]thiazole scaffold have been designed and synthesized, demonstrating efficacy against tuberculosis and cancer cell lines. This highlights the compound's versatility in contributing to the development of treatments for both infectious diseases and cancer (Ding et al., 2012).

作用機序

Target of Action

It is known that imidazo[2,1-b]thiazole derivatives have been associated with a wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Mode of Action

It is known that the mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

It is known that imidazo[2,1-b]thiazole derivatives have shown pronounced effects against various human tumor cell lines .

Action Environment

It is known that water is economically viable, nontoxic, and the most friendly reaction medium available, making it an environmentally acceptable solvent for the design and development of green chemistry technique .

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities associated with similar compounds, it could be beneficial to investigate its potential as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule .

特性

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c1-13-5-2-3-8-16(13)18(23)20-15-7-4-6-14(11-15)17-12-22-9-10-24-19(22)21-17/h2-12H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSKJWPGHYLBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

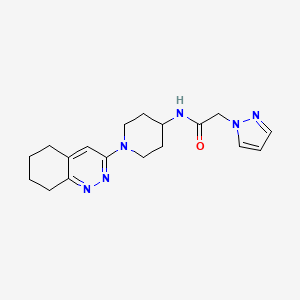

![2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2503700.png)

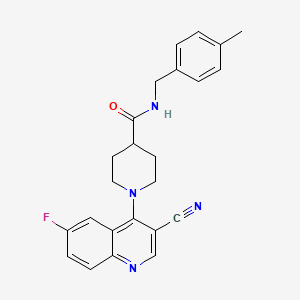

![15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B2503702.png)

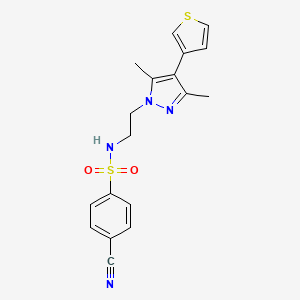

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)

![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)

![4-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2503720.png)